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Fast Violet B Salt

Cat. No.: B12058789
M. Wt: 743.8 g/mol
InChI Key: KIWIFIXMWIMRBZ-UHFFFAOYSA-L
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Description

Historical Development and Evolution of Diazonium Salts in Synthetic Chemistry

The journey of diazonium salts began in 1858 when German chemist Peter Griess first synthesized these compounds. numberanalytics.comnumberanalytics.commychemblog.comwikipedia.org This discovery marked a pivotal moment in organic chemistry, as diazonium salts quickly proved to be exceptionally versatile intermediates. numberanalytics.commychemblog.com Their initial and most impactful application was in the burgeoning dye industry, where their ability to form vibrant azo compounds through coupling reactions was exploited to create a wide spectrum of colors for textiles. numberanalytics.combritannica.com

The fundamental process for creating these salts is known as diazotization, which involves the reaction of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. numberanalytics.commychemblog.comwikipedia.org The general structure of an aromatic diazonium salt features an Ar-N₂⁺X⁻ group, where 'Ar' is an aryl (aromatic) group and 'X⁻' is an anion. numberanalytics.comwikipedia.org

The reactivity of the diazonium group (N₂⁺) is central to its synthetic utility. numberanalytics.com It is a superb leaving group, readily displaced by a variety of nucleophiles, allowing for the introduction of numerous functional groups onto an aromatic ring. britannica.com This led to the development of key named reactions that are still fundamental in synthetic chemistry. For instance, the Sandmeyer reaction uses copper(I) salts to replace the diazonium group with halides or cyanide. mychemblog.com A related method, the Gattermann reaction, employs copper powder and a hydrogen halide. mychemblog.com These reactions provided chemists with reliable methods to synthesize a wide array of aromatic derivatives that were otherwise difficult to access. britannica.com While aromatic diazonium salts can be isolated and handled (especially with stabilizing counter-ions like tetrafluoroborate), aliphatic diazonium salts are notoriously unstable, rapidly decomposing. wikipedia.orgbritannica.com Over the decades, the scope of diazonium salt chemistry has expanded beyond dyes to become a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

Fundamental Academic Significance of Fast Violet B Salt as a Diazonium Compound

This compound exemplifies the practical application of diazonium salt chemistry in modern research, particularly in the fields of histochemistry, cell biology, and clinical diagnostics. pubcompare.ai Its primary significance lies in its role as a chromogenic substrate, a compound that produces a colored product upon reacting with a specific enzyme. pubcompare.ai This allows for the precise visualization and localization of enzyme activity within tissues and cells. pubcompare.ai

In a typical application, this compound is used as a coupling agent. stainsfile.com For instance, in the detection of alkaline phosphatase or other hydrolases, an enzyme-specific substrate like Naphthol AS-MX phosphate (B84403) is first cleaved by the enzyme at its site of activity, releasing a naphthol derivative. pubcompare.aipubcompare.ai This liberated naphthol derivative then immediately couples with this compound present in the incubation medium. stainsfile.com The result of this diazo coupling reaction is the formation of a highly colored, insoluble azo dye precipitate at the exact location of the enzyme. stainsfile.com The intense violet color provides a clear and permanent marker for microscopic examination. guidechem.com

The molecular structure of this compound is specifically designed for these applications. pubcompare.ai The stabilized diazonium group ensures it is reactive enough to couple efficiently but stable enough for storage and use in aqueous buffer solutions required for biological assays. pubcompare.aiscbt.com Its use in advanced enzyme histochemistry techniques has been instrumental in allowing researchers to map complex cellular metabolic processes with high precision. pubcompare.ai This ability to link enzymatic function to specific cellular structures makes this compound a valuable tool in both fundamental biological research and in pathology for diagnostic staining. pubcompare.aipubcompare.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H28Cl4N6O4Zn B12058789 Fast Violet B Salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H28Cl4N6O4Zn

Molecular Weight

743.8 g/mol

IUPAC Name

4-benzamido-2-methoxy-5-methylbenzenediazonium;dichlorozinc;dichloride

InChI

InChI=1S/2C15H13N3O2.4ClH.Zn/c2*1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2

InChI Key

KIWIFIXMWIMRBZ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of Fast Violet B Salt

Established Chemical Synthesis Pathways for Fast Violet B Salt

The traditional synthesis of this compound is a well-established process rooted in the foundational chemistry of aromatic amines and their conversion to diazonium salts.

The synthesis of this compound begins with its precursor, the primary aromatic amine N-(4-Amino-5-methoxy-2-methylphenyl)benzamide. The core of the synthesis is the diazotization reaction, a process first reported by Peter Griess in 1858. byjus.com This reaction converts the primary aromatic amine into a diazonium salt. iitk.ac.inscienceinfo.comunacademy.com

The process is typically conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. scienceinfo.com It involves the in situ generation of nitrous acid (HNO₂) from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl). iitk.ac.inscienceinfo.comvedantu.com

The mechanism proceeds through several key steps:

Formation of the Nitrosonium Ion: The mineral acid protonates the nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). unacademy.comvedantu.com

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of N-(4-Amino-5-methoxy-2-methylphenyl)benzamide attacks the nitrosonium ion, forming a nitrogen-nitrogen bond. unacademy.comvedantu.com

Proton Transfer and Dehydration: A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the final benzenediazonium (B1195382) cation, [C₁₅H₁₄N₂O₂-N≡N]⁺. vedantu.comlkouniv.ac.in This cation is the core reactive component of this compound.

The relative stability of this aromatic diazonium salt, compared to its unstable aliphatic counterparts, is attributed to the delocalization of the positive charge across the aromatic π-system. lkouniv.ac.in

Aromatic diazonium salts, while more stable than aliphatic ones, can still be explosive and unstable when isolated, particularly as chloride salts. lkouniv.ac.inwikipedia.org To enhance their stability for practical handling and storage, they are often converted into complex double salts. lkouniv.ac.in this compound is commercially available as a stabilized zinc chloride double salt, with the chemical formula [C₁₅H₁₄N₃O₂]₂[ZnCl₄].

The formation of this double salt with zinc chloride significantly improves the stability of the diazonium compound, allowing it to be isolated and stored as a solid powder. lkouniv.ac.in This stabilization is crucial for its use as a "fast dye salt" in the manufacturing of various dyestuffs. lkouniv.ac.in The complexation with zinc chloride or other agents like tetrafluoroborate (B81430) helps to reduce the shock-sensitivity and thermal decomposition tendencies of the diazonium salt.

Electrochemical Synthesis and Derivatization Utilizing this compound

Electrochemical methods offer powerful alternatives for both synthesizing and derivatizing diazonium salts like this compound. These techniques can provide novel reaction pathways under controlled conditions.

The electrochemical reduction of aromatic diazonium salts is a well-documented method for modifying electrode surfaces. acs.orgresearchgate.net This process involves the one-electron reduction of the diazonium cation to form an aryl radical, which then covalently bonds to the electrode surface. researchgate.netnih.gov While this is primarily a surface modification technique, the underlying principle of generating reactive intermediates electrochemically can be extended to synthesis in solution.

Conversely, electrochemical oxidation provides a pathway for dehydrogenative cross-coupling reactions. For instance, electrochemical oxidation can induce intermolecular cross-coupling between aromatic compounds and various nitrogen-containing species, such as sulfonimides, to form new C-N bonds under catalyst-free conditions. nih.govnih.gov While the specific electrooxidation of this compound to generate phenylcarbonimidoyl dicyanides is not extensively detailed in readily available literature, the general principles of electrochemical synthesis suggest its potential as a precursor. The electrochemical generation of an aryl radical or cation from this compound could, in principle, be intercepted by suitable nucleophiles or radical partners to create novel dye structures.

A specific and notable application of electrochemical derivatization is the synthesis of unsymmetrical diaryl sulfones. Research has demonstrated that the anodic oxidation of this compound in the presence of aryl sulfinic acids can lead to the formation of these valuable sulfone compounds. This electrosulfonylation represents a modern approach to creating C-S bonds.

The palladium-catalyzed coupling of sulfinic acid salts with aryl halides is a known method for producing unsymmetrical diaryl sulfones. nih.gov Electrochemical methods provide an alternative pathway. Visible light-induced coupling of arene diazonium salts with sulfinate salts has also been explored, proceeding through a sulfonyl radical mechanism. researchgate.net The anodic oxidation of this compound likely proceeds via a similar radical mechanism, where the electrochemically generated aryl radical from the diazonium salt couples with a sulfonyl radical derived from the aryl sulfinic acid, yielding the unsymmetrical diaryl sulfone.

Green Chemistry Principles Applied to this compound Synthesis and Modification

The traditional diazotization process, while effective, often relies on strong, corrosive mineral acids and produces significant waste. digitellinc.comresearchgate.net Modern synthetic chemistry is increasingly focused on developing more environmentally benign methodologies, and the synthesis of azo dyes and their diazonium precursors is no exception.

Several green chemistry strategies are being explored that could be applied to the synthesis and modification of this compound:

Use of Solid Acid Catalysts: Researchers have successfully used reusable, eco-friendly solid acid catalysts like silica-supported boron trifluoride (nano BF₃·SiO₂) or sulfonic acid-functionalized magnetic nanoparticles for diazotization and subsequent coupling reactions. tandfonline.comrsc.org These methods often work under solvent-free conditions at room temperature, simplifying the process and reducing waste. tandfonline.comresearchgate.net

Alternative Reaction Media: Replacing traditional solvents with greener alternatives is a key principle. Diazotization has been demonstrated in more benign media, including water without strong acids, ionic liquids, and deep eutectic solvents. researchgate.netthieme-connect.com

Waste Stream Valorization: Innovative approaches include recycling gaseous byproducts. For example, nitrogen dioxide (NO₂) from waste streams can be captured and reused as the nitrosating agent for diazotization reactions, sometimes leading to higher yields than traditional methods. chemistryviews.org

Continuous Flow Chemistry: The use of continuous flow reactors and microreactors for diazotization enhances safety by minimizing the accumulation of potentially explosive diazonium intermediates. numberanalytics.com This technology allows for precise control over reaction conditions, improving efficiency and safety. numberanalytics.com

These green approaches offer pathways to make the production and utilization of important compounds like this compound more sustainable and environmentally friendly. chalcogen.rorsc.org

This compound as a Precursor in Multi-Step One-Pot Tandem Click Transformations for Aromatic Azides

Commercially available diazonium salts, often known as "fast dye salts," have been identified as effective precursors for aromatic azides in multi-step, one-pot tandem click transformations. nih.gov These reactions are highly valued for their efficiency, as they allow for the in-situ formation of azide (B81097) intermediates that are immediately converted into more stable 1,2,3-triazole products, thus avoiding the isolation of potentially hazardous small organic azides. nih.govorganic-chemistry.org The use of diazonium salts like this compound in this context provides a practical and efficient method for preparing a variety of aromatic azides. nih.gov

Research has demonstrated that a range of diazonium salts, including Fast Red RC, Fast Blue B, Fast Corinth V, and Variamine Blue B, can serve as efficient precursors for aromatic azides under aqueous click reaction conditions. nih.govnih.gov These transformations are typically catalyzed by a copper(I) species, generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate, in a solvent system such as a 1:1 mixture of tert-butanol (B103910) and water. nih.gov

The process involves the rapid substitution of the diazonium group with an azide ion, followed by a copper-catalyzed Huisgen 1,3-dipolar cycloaddition with an alkyne co-reactant. nih.gov An important aspect of this methodology is its ability to avoid significant side reactions, such as hydrolysis of the diazonium salt or diazo coupling, under the aqueous, room-temperature conditions employed. nih.gov

The versatility of this method has been demonstrated in both two-step and three-step one-pot tandem reactions. In the two-step process, a diazonium salt is reacted with a terminal alkyne and sodium azide in the presence of the copper catalyst. The three-step variation involves the use of a trimethylsilyl-protected alkyne, which is deprotected in situ before the cycloaddition occurs. nih.gov

Detailed Research Findings

Studies have systematically investigated the efficacy of various commercially available diazonium salts as azide sources in these tandem click reactions. The findings indicate that these precursors lead to the formation of 1,2,3-triazole products in good to excellent yields. nih.govnih.gov

For instance, two-step tandem reactions involving terminal alkynes have been reported to produce 1,2,3-triazoles with yields ranging from 66% to 88%. nih.govnih.gov Similarly, the more complex three-step tandem reactions with trimethylsilyl-protected alkynes have yielded the desired triazole products in the range of 61% to 78%. nih.govnih.gov

The reaction mechanism is characterized by a sequence of orthogonal steps within a single reaction vessel. The initial step, the conversion of the diazonium salt to the corresponding aromatic azide upon the addition of sodium azide, is typically very rapid, as evidenced by the vigorous evolution of nitrogen gas. nih.gov Subsequent in-situ formation of the copper(I) catalyst and the final cycloaddition reaction proceed efficiently to furnish the final triazole product. nih.gov The direct use of solid, commercially available diazonium salts has proven to be a practical approach for the in-situ preparation of a diverse range of aromatic azides for these transformations. nih.gov

Table 1: Utility of Diazonium Salts in One-Pot Tandem Click Reactions

Diazonium Salt PrecursorAlkyne Reactant TypeReaction TypeProduct Yield (%)
Fast Red RCTerminal AlkyneTwo-Step Tandem66-88
Fast Blue BTerminal AlkyneTwo-Step Tandem66-88
Fast Corinth VTerminal AlkyneTwo-Step Tandem66-88
Variamine Blue BTerminal AlkyneTwo-Step Tandem66-88
Fast Red RCTrimethylsilyl-protected AlkyneThree-Step Tandem61-78
Fast Blue BTrimethylsilyl-protected AlkyneThree-Step Tandem61-78
Fast Corinth VTrimethylsilyl-protected AlkyneThree-Step Tandem61-78
Variamine Blue BTrimethylsilyl-protected AlkyneThree-Step Tandem61-78

Advanced Spectroscopic Characterization and Elucidation of Electronic Structures of Fast Violet B Salt and Its Derivatives

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods like Fourier Transform Infrared (FTIR) and X-ray Photoelectron Spectroscopy (XPS) are instrumental in confirming the structural integrity and elemental composition of Fast Violet B Salt.

FTIR Spectroscopy: FTIR analysis of related diazonium salts, such as those used in functionalizing carbon nanotubes, has shown characteristic peaks. For instance, the disappearance of diazonium stretches at approximately 2266 cm⁻¹ after electrografting indicates the successful reaction of the diazonium group osti.gov. In other studies involving azo compounds derived from diazonium salts, FTIR spectra have revealed characteristic bands for functional groups like N=N (around 1593 cm⁻¹), C=O (amide I and II), and SO₂ stretching, confirming the presence of key structural elements ugm.ac.id. While specific FTIR data for this compound itself is not detailed in the provided snippets, these general observations highlight its utility in identifying the presence and transformation of the diazonium moiety and associated functional groups within the molecule or its derivatives.

Ultraviolet-Visible and Fluorescence Spectroscopy for Photophysical Property Analysis

UV-Visible and fluorescence spectroscopy are vital for understanding the electronic transitions responsible for the color and luminescence properties of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure, connectivity, and stereochemistry of organic compounds.

NMR Spectroscopy: While specific NMR data for this compound is limited in the provided search results, NMR is extensively used for characterizing diazonium salts and their derivatives. For example, the PubChem entry for this compound mentions the availability of 1D NMR spectra, including ¹H NMR, recorded on a Varian A-60D instrument nih.gov. In related studies on azo compounds, ¹H NMR spectroscopy has been crucial for assigning proton signals, confirming the presence of aromatic protons, methyl groups, methoxy (B1213986) groups, and amide NH protons, thereby validating the synthesized structures ugm.ac.idrsc.orgscispace.comresearchgate.netresearchgate.net. ¹³C NMR and 2D NMR techniques (like COSY) are also valuable for detailed structural assignments, especially for complex derivatives, by providing information about carbon-hydrogen connectivity and through-bond correlations.

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Molecular Fingerprinting

Surface-Enhanced Raman Spectroscopy (SERS) offers a significant enhancement of Raman scattering signals, enabling detailed molecular fingerprinting and the study of molecules adsorbed on metal surfaces.

SERS: Although specific SERS studies on this compound are not detailed, SERS has been employed for the detection and quantification of various analytes using functionalized substrates mdpi.com. In general, diazonium salts can be used to functionalize surfaces, and the resulting SERS spectra can provide rich vibrational information about the adsorbed molecules. These spectra are highly sensitive to the molecular structure, orientation, and interactions with the substrate, making SERS a powerful tool for molecular identification and studying surface-bound species.

Reaction Kinetics and Mechanistic Investigations of Fast Violet B Salt Chemistry

Kinetic Studies of Diazonium Coupling Reactions Involving Fast Violet B Salt

Diazonium coupling is a fundamental reaction for diazonium salts, involving the electrophilic attack of the diazonium ion on an activated aromatic ring or active methylene (B1212753) compound to form an azo linkage libretexts.org. This compound serves as a diazonium component in these reactions. In histochemical applications, it is used in conjunction with substrates like α-naphthyl acetate (B1210297) to detect esterase activity, where the released naphthol couples with this compound to form an azo dye researchgate.net. This coupling reaction is noted to be optimized at a specific pH researchgate.net. For instance, studies indicate that diazonium salts generally react rapidly and reversibly with nucleophiles libretexts.org. The coupling reaction with aromatic amines, as seen in histochemical procedures, typically results in the formation of N-azo dyes nih.gov.

Influence of Environmental and Chemical Parameters on Reaction Rates and Pathways

Information regarding the influence of environmental and chemical parameters on the reaction kinetics of this compound is limited. The available data primarily relates to its coupling reactions.

The pH of the reaction medium is a critical factor influencing the reactivity of diazonium salts. For this compound, specific studies indicate that its coupling reactions require an optimal pH for efficient dye formation. For example, in histochemical assays, an optimum pH of 8.0 has been reported for coupling reactions involving Fast Violet B researchgate.net. This suggests that the concentration and reactivity of the active diazonium species, as well as the nucleophilicity of the coupling partner, are pH-dependent.

Direct studies detailing the effect of ionic strength and salt effects on the reaction rates of this compound are not available in the provided search results. General principles for reactions involving charged species suggest that ionic strength can influence reaction rates, often leading to a decrease in rate with increasing ionic strength for reactions between oppositely charged ions or involving charge dispersal in the transition state abu.edu.ngresearchgate.netresearchgate.netuctm.eduquora.comresearchgate.netresearchgate.net. However, specific quantitative data for this compound is lacking.

Similarly, specific investigations into the solvent effects and micellar catalysis of this compound's reactions are not present in the provided literature. Studies on other dyes, such as Crystal Violet, have demonstrated that changes in solvent polarity and the presence of micelles can significantly alter reaction rates and mechanisms researchgate.netacs.orgcdnsciencepub.comresearchgate.netgovtsciencecollegedurg.ac.inresearchgate.netdergipark.org.trmdpi.comresearchgate.net. These effects are attributed to altered solvation of reactants and transition states, or localized high concentrations of reactants within micellar aggregates. However, direct application to this compound requires specific experimental data.

Kinetic Analysis of Decomposition Pathways and Thermal Stability

Kinetic analysis of the decomposition pathways and thermal stability of this compound is not detailed in the provided search results. While some related compounds, such as "Fast Red Violet LB salt," are noted for high thermal stability benchchem.com, and safety data sheets recommend storage at low temperatures (-20 °C) for this compound fishersci.com, suggesting potential thermal lability, specific kinetic data on its decomposition rates or pathways under various conditions are absent.

Compound List:

this compound

Crystal Violet

Malachite Green

Fast Red Violet LB salt

Fast Blue BB salt

Fast Blue RR salt

Applications of Fast Violet B Salt in Advanced Chemical and Materials Research

Role in the Targeted Synthesis of Novel Azo Dye Compounds

Fast Violet B Salt, a diazonium salt, serves as a key intermediate in the formation of azo dyes through azo coupling reactions. The general synthesis of azo dyes involves a two-step process: first, the diazotization of an aromatic amine to create a diazonium salt, and second, the azo coupling of this diazonium salt with an electron-rich coupling component, typically a phenol (B47542) or an aromatic amine jchemrev.comunb.caajchem-a.comsioc-journal.cn. This compound functions as the electrophilic diazo component in this coupling process.

Research indicates that Fast Violet B has been employed in biochemical assays, specifically for the detection of esterase activity. In these applications, it couples with released naphthol derivatives to form measurable azo dyes, demonstrating its capacity to effectively participate in azo coupling reactions researchgate.netresearchgate.net. Comparative studies on diazonium salts for enzyme assays suggest that Fast Violet B, when used alongside other reagents such as Fast Red GG, exhibits optimal performance across a broad pH range, from 3.0 to 9.5 researchgate.net. This versatility highlights its potential utility in reactions requiring specific pH conditions.

Although direct studies focusing on the synthesis of novel azo dye compounds using this compound as the primary subject are not detailed in the provided literature, its chemical nature as a diazonium salt makes it a viable candidate for such syntheses. By applying the established principles of azo coupling, where various aromatic amines are diazotized and subsequently coupled with diverse phenols or amines, this compound could be utilized to create a range of azo compounds with distinct spectral properties.

Property/Application ContextValue/DescriptionSource Index
Chemical NatureDiazonium salt researchgate.netbenchchem.combiosynth.com
Role in Azo Dye FormationActs as the electrophilic diazo component in azo coupling reactions. jchemrev.comresearchgate.netresearchgate.netbenchchem.com
Coupling PartnersPhenols, aromatic amines, naphthol derivatives (released enzymatically) researchgate.netresearchgate.netbenchchem.com
pH Range for CouplingOptimal performance across a broad pH range (3.0-9.5) when used in conjunction with other reagents (e.g., Fast Red GG) researchgate.net
Dye Content (Fast Violet B)85% biosynth.com

Fast Violet B Salt in Advanced Analytical Chemistry Methodologies

Development and Optimization of Colorimetric Assays for Specific Compound Detection

Fast Violet B Salt serves as a crucial chromogenic agent in the development of colorimetric assays, enabling the detection and quantification of biological molecules and enzyme activities.

Quantitative and Qualitative Detection of Enzyme Activities

The compound is instrumental in assays for several key enzymes, where it reacts with liberated naphthol derivatives to produce a visible color change.

Alkaline Phosphatase (ALP) and Tartrate-Resistant Acid Phosphatase (TRAP): this compound is utilized as a coupling agent in histochemical and cytochemical assays for ALP and TRAP. In these methods, it reacts with naphthol AS-MX phosphate (B84403) or naphthol AS-BI phosphate, substrates that are hydrolyzed by the respective phosphatases. This reaction yields an insoluble, colored azo dye precipitate at the site of enzyme activity, facilitating visualization and quantification. For instance, studies have employed this compound in combination with naphthol AS-MX phosphate to visualize osteoclast activity, which is crucial for bone metabolism research benchchem.compubcompare.ai3hbiomedical.comsigmaaldrich.commedchemexpress.comsigmaaldrich.com. The protocol typically involves incubating fixed tissue sections or cells with the substrate and then with the this compound solution 3hbiomedical.commedchemexpress.com.

Esterases: this compound, along with other diazonium salts like p-Nitrobenzenediazonium tetrafluoroborate (B81430), has been used in simultaneous-coupling azo dye methods for the quantitative assay of esterase activity. In these assays, esterase enzymes hydrolyze α-naphthyl acetate (B1210297), releasing α-naphthol. This α-naphthol then couples with this compound to form a colored azo dye, which can be measured spectrophotometrically researchgate.netrdd.edu.iqnih.gov. Research has shown that Fast Violet B can be part of a reagent system that covers a broad pH range for esterase quantification researchgate.net.

Colorimetric Determination of Specific Bioactive Molecules and Natural Products

This compound and its related compounds, such as Fast Blue B and Fast Blue RR salts, are employed in the colorimetric determination of various bioactive molecules. While Fast Blue B and RR are more frequently cited for alkylresorcinol determination, the principle of diazo coupling is shared.

Alkylresorcinols: Although Fast Blue B and Fast Blue RR salts are more commonly cited for the determination of alkylresorcinols (ARs) in cereal grains, the underlying principle of diazo coupling is relevant. These salts react with alkylresorcinols that possess meta-positioned hydroxyl groups to form colored azo derivatives, typically reddish-violet, which can be quantified spectrophotometrically. The absorption maxima for these complexes are often reported around 480-520 nm researchgate.netresearchgate.netscispace.comnih.gov. Fast Blue B, for example, forms a red chromophore with THC and an orange chromophore with CBD in cannabis testing benchchem.com.

Primaquine (B1584692) Metabolites: While direct use of this compound for primaquine metabolite determination is not extensively detailed in the provided search results, its chemical properties as a diazonium salt suggest potential application in derivatization for detection. Primaquine metabolism studies typically employ advanced techniques like UPLC-MS/MS for identifying and quantifying metabolites nih.govfrontiersin.orgnih.gov.

Chromatographic Detection Methodologies

This compound finds application in chromatographic techniques, primarily as a visualization reagent.

Thin-Layer Chromatography (TLC): Fast Blue B Salt is noted as a visualization reagent in TLC for detecting various compounds, including phenolic lipids and alkaloids nih.govbujhansi.ac.insarponggroup.com. It reacts with certain compounds to produce colored spots, aiding in their identification and separation. While this compound is not as prominently mentioned as Fast Blue B in TLC visualization, its diazonium nature suggests similar potential as a chromogenic derivatizing agent for compounds that can undergo azo coupling.

Advanced Electrochemical Sensor Development Utilizing this compound Modified Electrodes

This compound has been explored in the development of electrochemical sensors. It can be used as a linker molecule to modify electrode surfaces, thereby imparting specific sensing capabilities. For instance, it has been employed in studies involving the modification of electrodes to detect metal ions, where its functional groups can coordinate with metal ions rsc.org. The development of electrochemical sensors often involves immobilizing molecules onto electrode surfaces to enhance sensitivity and selectivity for target analytes.

Spectrophotometric Measurement Techniques in Quantitative Chemical Analysis

The chromogenic properties of this compound are central to its use in spectrophotometric quantitative analysis. As discussed in section 6.1.1, its reaction with enzyme-liberated products forms colored complexes that absorb light at specific wavelengths. This allows for the quantitative determination of enzyme activities by measuring the absorbance of the colored product using a spectrophotometer researchgate.netrdd.edu.iqnih.gov. Similarly, its coupling reactions with specific bioactive molecules can yield colored products amenable to spectrophotometric quantification researchgate.netresearchgate.netscispace.com. One study mentions the spectrophotometric determination of Phenylephrine Hydrochloride using this compound pnrjournal.com.

Theoretical and Computational Studies of Fast Violet B Salt

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of molecules. Density Functional Theory (DFT) has been utilized to study the electronic structure of Fast Violet B (FVB), specifically its amide and imidol tautomers. These calculations provide information on the distribution of electrons within the molecule and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these orbitals are critical for predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap, is a key indicator of chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In a theoretical investigation using the DFT B3LYP 3-21G method, the HOMO and LUMO energies for the two tautomeric forms of FVB were calculated in the gas phase. wiserpub.com The results of these calculations are detailed in the table below.

Table 1: Calculated Electronic Properties of Fast Violet B Tautomers using DFT B3LYP/3-21G Method. wiserpub.com

TautomerTotal Energy (a.u.)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Energy Gap (eV)
Amide-931.339-8.215-3.9134.302
Imidol-931.321-8.082-4.0084.074

Molecular Modeling and Docking Studies for Intermolecular Interactions (e.g., Inclusion Complexes with Cyclodextrins)

Molecular modeling and docking are computational techniques used to study and predict how molecules interact with one another. A significant area of theoretical study for Fast Violet B has been its ability to form inclusion complexes with host molecules, particularly cyclodextrins. wiserpub.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity, capable of encapsulating "guest" molecules. nih.gov This encapsulation can alter the physical and chemical properties of the guest. nih.gov

Theoretical studies have been conducted to investigate the inclusion complexation of Fast Violet B (FVB) with β-cyclodextrin (β-CD). wiserpub.com Using the DFT B3LYP 3-21G method, researchers have modeled the structure of the host-guest complex and calculated its stability. wiserpub.com The stability of such a complex is quantified by its complexation energy (Ecomp); a negative value indicates that the formation of the complex is energetically favorable and therefore stable. wiserpub.com

The study explored two possible orientations for the encapsulation of FVB within the β-CD cavity:

Orientation A: The benzene ring containing the -NH2, -CH3, and -OCH3 substituents is encapsulated inside the β-CD cavity. wiserpub.com

Orientation B: The unsubstituted benzene ring is encapsulated inside the β-CD cavity. wiserpub.com

Calculations were performed for both the amide and imidol tautomers of FVB in each orientation. The results demonstrated that stable inclusion complexes were formed in all cases, as evidenced by the negative complexation energies. wiserpub.com

Table 2: Theoretically Calculated Complexation Energy for Fast Violet B Tautomers with β-Cyclodextrin. wiserpub.com

TautomerOrientationComplexation Energy (kcal/mol)
AmideA-3.83
B-5.65
ImidolA-4.64
B-5.02

These theoretical findings confirm that Fast Violet B can form stable inclusion complexes with β-cyclodextrin. wiserpub.com For the more stable amide tautomer, Orientation B, where the unsubstituted benzene ring enters the cavity, results in a more stable complex. wiserpub.com Such computational studies are vital for understanding the non-covalent interactions that govern the formation of these supramolecular systems and for designing potential applications in areas like drug delivery or material science.

Theoretical Prediction of Photovoltaic Properties of Fast Violet B Salt Derivatives

The theoretical prediction of photovoltaic properties is a burgeoning field of computational chemistry, aimed at designing and screening novel organic dyes for applications in devices like Dye-Sensitized Solar Cells (DSSCs). While specific theoretical studies on the photovoltaic properties of this compound derivatives are not extensively documented in current literature, the established computational methodologies for similar azo dyes provide a framework for future investigation.

The suitability of an organic dye as a photosensitizer in a DSSC can be predicted using DFT and Time-Dependent DFT (TD-DFT). nih.gov Several key parameters are calculated to evaluate a dye's potential performance:

HOMO and LUMO Energy Levels: For efficient charge transfer, the LUMO energy level of the dye must be higher (less negative) than the conduction band edge of the semiconductor (typically TiO₂, ~ -4.0 eV). Conversely, the HOMO energy level must be lower (more negative) than the redox potential of the electrolyte (e.g., I⁻/I₃⁻, ~ -4.8 eV) to allow for dye regeneration. nih.gov

Light Harvesting Efficiency (LHE): This parameter relates to the dye's ability to absorb light at different wavelengths and is calculated from the oscillator strength obtained via TD-DFT calculations. nih.gov

Open-Circuit Voltage (Voc): This is a critical measure of a solar cell's performance and can be estimated from the difference between the dye's LUMO energy and the semiconductor's conduction band energy. nih.gov

Gibbs Free Energy of Injection (ΔGinj): A negative ΔGinj indicates that the electron injection from the excited dye into the semiconductor's conduction band is a spontaneous and favorable process. nih.govnih.gov

Numerous theoretical studies on various azo compounds have successfully used these parameters to predict their photovoltaic performance. nih.govsemanticscholar.org For instance, investigations into novel reactive azobenzoquinoline and azonitrobenzaldehyde derivatives have demonstrated that these compounds possess HOMO-LUMO energy gaps and energy levels that fall within the required limits for DSSC design. nih.govsemanticscholar.org

Given that this compound is an azo dye, these computational principles could be applied to its derivatives. By strategically modifying its molecular structure (e.g., by adding different donor or acceptor groups), it may be possible to tune its HOMO and LUMO energy levels to meet the criteria for an efficient photosensitizer. Theoretical modeling would be an essential first step in this process, allowing for the virtual screening of many potential derivatives to identify the most promising candidates for synthesis and experimental testing. This remains a promising avenue for future research.

Environmental Transformation Pathways and Remediation Research Involving Fast Violet B Salt

Adsorption Studies for the Removal of Azo Dyes (e.g., Violet B) from Aqueous Systems

Adsorption is a widely explored technique for removing azo dyes, including Violet B, from contaminated water. Various materials have been investigated for their efficacy in adsorbing these dyes.

Activated Carbon from Agricultural Waste: Activated carbon derived from agricultural waste, such as orange peel (COP), has demonstrated effectiveness in removing azo dyes like Violet B and Violet 5R from aqueous solutions researchgate.net. The adsorption process followed a pseudo-second-order kinetic model, indicating that chemical adsorption is the rate-limiting step. The Langmuir model provided a better fit for the experimental data than the Freundlich model, suggesting monolayer adsorption researchgate.net. The prepared COP had a surface area of 225.6 m²/g and a mean pore diameter of 22.40 nm researchgate.net. This material showed potential as a promising adsorbent for organic dyes, with the solid COP being conveniently regenerated after adsorption researchgate.net.

Bagasse and Other Bio-adsorbents: Bagasse, both chemically activated and raw, has been found to effectively remove violet dyes through adsorption, following the Freundlich adsorption isotherm iwaponline.com. The equilibrium for adsorption was reached within 30–60 minutes, and higher temperatures adversely affected the dye removal rate iwaponline.com.

Luffa Cylindrica: Luffa cylindrica (L. cylindrica) fibers have been utilized as a natural and low-cost adsorbent for azo dyes on a large scale. Studies showed that L. cylindrica removed over 50% of an azo dye (AD) at concentrations of 125, 250, and 500 mg/L, reaching equilibrium after 24 hours mdpi.com. The maximum adsorption capacity of L. cylindrica was found to be 25.25 mg/g, with a removal rate of 63.07% at a concentration of 0.250 g/L mdpi.com. The adsorption process followed pseudo-second-order kinetics and adjusted better to the Langmuir isotherm mdpi.com.

Copper Oxide Nanoparticles: Copper oxide nanoparticles have been investigated for the adsorption of cationic dyes like Basic Violet 16 (BV 16) and Basic Red 14 (BR 14). The adsorption process for these dyes onto copper oxide nanoparticles fitted well with the Langmuir isotherm, and the sorption rates were best described by the pseudo-second-order kinetic model bohrium.com.

Table 1: Adsorption Performance of Various Adsorbents for Azo Dyes

Adsorbent MaterialTarget Dye(s)Surface Area (m²/g)Max. Adsorption Capacity (mg/g)Isotherm ModelKinetic ModelReference
Orange Peel Activated CarbonViolet B, Violet 5R225.6Not specifiedLangmuirPseudo-second-order researchgate.net
Luffa CylindricaAzo Dye (AD)Not specified25.25LangmuirPseudo-second-order mdpi.com
Copper Oxide NanoparticlesBasic Violet 16Not specifiedNot specifiedLangmuirPseudo-second-order bohrium.com
Bagasse (raw)Violet dyesNot specifiedNot specifiedFreundlichNot specified iwaponline.com

Investigation of Degradation Mechanisms and Identification of Environmental Metabolites

The degradation of azo dyes like Fast Violet B Salt in the environment is a complex process. While specific metabolites for this compound are not detailed in the provided search results, research on other azo dyes offers insights into potential degradation pathways.

Microbial Degradation: Halophilic/halotolerant microflora isolated from salt fields have shown the ability to decolorize and degrade azo dyes, including Direct Black G (DBG) frontiersin.org. Under high-salt concentrations (≥ 60 g/l NaCl), NADH–DCIP reductase is primarily involved in decolorization. Under lower salt concentrations (≤ 40 g/l NaCl), azo reductase, manganese peroxidase, and lignin (B12514952) peroxidase cooperate in degradation frontiersin.org. This microflora can convert toxic dyes into metabolites of lower toxicity frontiersin.org.

Enzymatic Degradation: Studies on Crystal Violet (CV), another triphenylmethane (B1682552) dye, indicate that biodegradation and biosorption contribute to its removal acs.orgresearchgate.net. Enzymes such as laccase (Lac), manganese peroxidase (MnP), lignin peroxidase (LiP), and NADH–DCIP reductase are involved in the biodegradation of CV acs.orgresearchgate.net. FT-IR spectroscopy of degraded CV revealed new peaks corresponding to C═O and –OH groups, suggesting the formation of new metabolites acs.org. GC–MS analysis of CV degradation products identified compounds like 4-(dimethylamino) benzophenone, 3-dimethylaminophenol, benzyl (B1604629) alcohol, and benzaldehyde, indicating the breakdown into simpler compounds researchgate.net. These findings suggest that azo dyes can be broken down into less harmful metabolites through microbial and enzymatic actions.

Development of Novel Adsorbent Materials for this compound Remediation

The development of novel and efficient adsorbent materials is crucial for effective this compound remediation. Research is exploring advanced materials, including nanostructured composites and modified natural materials.

Nanomagnetic Composites: Magnetically modified activated carbon synthesized with nanomagnetic iron oxide has been used for the fast and effective removal of Crystal Violet from aqueous solutions d-nb.infonih.gov. These nano-adsorbents, with average sizes less than 100 nm, exhibit efficient adsorption kinetics consistent with a pseudo-second-order equation and fit well with the Langmuir isotherm model d-nb.infonih.gov. The adsorption capacity varies with temperature, with magnetically modified activated carbon showing higher capacities (44.7 to 67.1 mg/g) compared to nanomagnetic iron oxide alone (12.7 to 16.5 mg/g) d-nb.infonih.gov.

Modified Zinc Peroxide with Activated Carbon: A composite of modified zinc peroxide with activated carbon (ZnOS+C) has been synthesized for the effective removal of Fast Green dye. This material demonstrated a high adsorption potential of 238.28 mg/g for Fast Green dye, conforming to the Freundlich isotherm model, which suggests a multilayered adsorption process acs.org. The adsorption kinetics followed the intraparticle diffusion model acs.org.

Starch-Based Adsorbents: Starch-based materials are being developed as novel adsorbents due to their natural abundance, cost-effectiveness, reusability, and biodegradability mdpi.com. These materials can be modified to enhance their adsorption capabilities for various pollutants, including dyes. Research is ongoing in synthesizing magnetically recyclable starch-based adsorbents for efficient dye removal mdpi.com.

Biochar from Bamboo and Calabash: Biochar derived from bamboo and calabash has been investigated for the removal of Reactive Violet 5 (V5R) azo dye. Bamboo biochar exhibited higher adsorption capacities (5.106 mg/g) and removed 70.9–96% of V5R, suggesting its potential for removing this dye from aqueous solutions nih.gov.

Compound List:

this compound

Violet B

Violet 5R

Direct Black G (DBG)

Crystal Violet (CV)

Fast Green (FG)

Basic Violet 16 (BV 16)

Basic Red 14 (BR 14)

Reactive Violet 5 (V5R)

Azo Dye (AD)

Q & A

Q. What is the mechanism of Fast Violet B Salt in cellular staining, and how does it interact with specific cellular components?

this compound functions as a diazo dye, forming covalent bonds with nucleophilic sites in cellular components. In bone marrow stromal cells (BMSCs), it selectively stains cytoplasmic proteins while leaving nuclei unstained, enabling clear morphological differentiation . To replicate this, prepare a 0.1% w/v solution in phosphate-buffered saline (pH 7.4) and incubate smears for 5–10 minutes. Rinse with distilled water to remove unbound dye, and counterstain if needed.

Q. How can researchers optimize staining protocols using this compound for different cell types?

Key parameters include pH (6.5–7.5 for most mammalian cells), dye concentration (0.05–0.2% w/v), and incubation time (5–15 minutes). For BMSCs, a 0.1% solution at pH 7.4 for 10 minutes yielded optimal contrast . Pilot studies should test these variables using positive controls (e.g., BMSCs) and negative controls (e.g., erythrocytes) to validate specificity.

Q. What solvents and storage conditions are recommended to maintain this compound stability?

Store the salt in airtight, light-protected containers at 4°C. Use dimethyl sulfoxide (DMSO) or deionized water for solubilization, avoiding prolonged exposure to temperatures >30°C. Solutions should be freshly prepared to prevent hydrolysis, which reduces staining efficacy .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and solution preparation. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Dispose of waste via approved hazardous waste facilities .

Advanced Research Questions

Q. How can researchers address variability in this compound staining results across experimental replicates?

Contradictions often arise from batch-to-batch dye variability or inconsistent fixation methods. To mitigate:

  • Standardize fixation time (e.g., 10% formalin for 24 hours).
  • Validate each dye batch using control slides.
  • Use statistical tools (e.g., ANOVA) to compare inter-group differences, as done in BMSC counts (AA vs. hyperplastic groups: P < 0.01) .
GroupBMSC Count (Mean ± SD)P-value vs. AA Group
AA (n=30)1.07 ± 0.29
Hyperplastic2.26 ± 0.37<0.001
Normal1.58 ± 0.33<0.001

Q. What methodologies ensure reproducibility of this compound-based assays in longitudinal studies?

  • Batch Consistency : Request certificates of analysis (CoA) for dye purity (≥95% via HPLC) and peptide content.
  • Inter-Lab Calibration : Share reference slides with collaborating labs to align staining protocols.
  • Data Normalization : Express results as a ratio of stained vs. unstained cell areas to control for dye concentration variability .

Q. Can this compound be adapted for novel applications beyond BMSC identification?

Preliminary evidence suggests potential in:

  • Toxicology : Staining cellular debris in apoptosis assays.
  • Materials Science : Visualizing polymer coatings via covalent dye-polymer interactions. Validate new applications by comparing staining patterns with established markers (e.g., Annexin V for apoptosis) and conducting dose-response curves .

Q. How does this compound integrate with multimodal imaging techniques?

Combine with fluorescence markers (e.g., DAPI for nuclei) using sequential staining. Key steps:

  • Fix cells with paraformaldehyde.
  • Apply this compound (5 minutes).
  • Counterstain with DAPI (2 minutes). Avoid organic solvents post-staining to prevent dye leaching. Confocal microscopy confirms co-localization accuracy .

Cross-Disciplinary and Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound-derived data?

Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. For inter-group comparisons (e.g., AA vs. normal BMSC counts), apply Bonferroni correction to adjust for multiple hypotheses. Report 95% confidence intervals to quantify uncertainty .

Q. How can researchers validate this compound staining specificity in complex biological matrices?

  • Immunohistochemistry Cross-Validation : Compare staining patterns with antibodies targeting cytoplasmic markers (e.g., vimentin).
  • Enzymatic Digestion : Pre-treat samples with proteases to confirm dye-protein interaction loss.
  • Negative Controls : Include tissues/cells lacking target proteins (e.g., erythrocytes) .

Q. What are the implications of this compound’s aquatic toxicity for environmental compliance?

The salt is classified as H410 (toxic to aquatic life). Dispose of waste via neutralization (e.g., 1% sodium hypochlorite) followed by filtration to remove precipitates. Document disposal protocols in line with ISO 14001 standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.